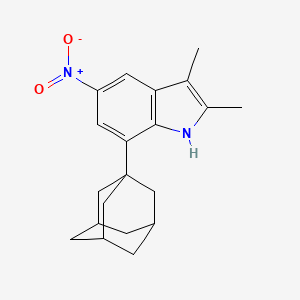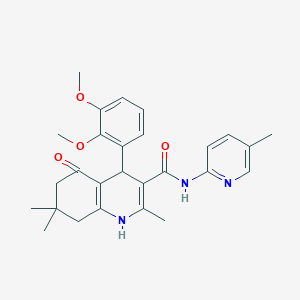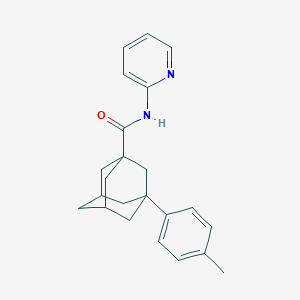![molecular formula C18H26N4OS B5243111 1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea](/img/structure/B5243111.png)
1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea is a complex organic compound featuring a thiourea group, two pyrrolidine rings, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine derivatives, followed by the introduction of the thiourea group. Common reagents include ethyl isothiocyanate and various pyrrolidine derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in a large-scale setting.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or other reduced forms.
Scientific Research Applications
1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for 1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-[2-(pyrrolidin-1-yl)phenyl]thiourea
- 1-Ethyl-3-[2-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea
- 1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(methyl)phenyl]thiourea
Uniqueness
1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea is unique due to the presence of two pyrrolidine rings and a thiourea group, which confer specific chemical and biological properties. This makes it distinct from similar compounds that may lack one or more of these features.
Properties
IUPAC Name |
1-ethyl-3-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-2-19-18(24)20-15-13-14(17(23)22-11-5-6-12-22)7-8-16(15)21-9-3-4-10-21/h7-8,13H,2-6,9-12H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUWANGKSWYISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=CC(=C1)C(=O)N2CCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5243030.png)

![DIMETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B5243053.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5243063.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5243069.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5243077.png)
![N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline](/img/structure/B5243086.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5243097.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5243101.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B5243109.png)

![4-tert-butyl-2-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5243124.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B5243136.png)
